
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
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Overview
Description
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Halogens (e.g., bromine) or nitro groups can be introduced using appropriate electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the thiophene ring and the piperidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H20N2OS
- Molecular Weight : 252.38 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with specific biological targets:
- Anticoagulant Activity : Some derivatives of thiophene carboxamides have been studied for their ability to inhibit factor Xa, an essential enzyme in the coagulation cascade. This suggests potential applications in developing anticoagulant therapies for thromboembolic diseases .
- Cytotoxicity and Antitumor Effects : Compounds with similar structures have demonstrated low cytotoxicity while exhibiting potent activity against cancer cell lines. For example, certain derivatives were effective in reducing glioma cell viability through multiple mechanisms, including the activation of apoptotic pathways .
- Neuroprotective Properties : There is emerging evidence that thiophene derivatives may offer neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, which is crucial in neurodegenerative diseases .
1. Anticoagulant Studies
A study investigating the anticoagulant properties of thiophene derivatives found that modifications to the piperidine ring significantly enhanced factor Xa inhibition. The study highlighted the importance of structural optimization for improving efficacy and bioavailability .
2. Antitumor Activity
In a separate investigation, a series of thiophene carboxamides were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with specific substituents on the thiophene ring exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .
3. Neuroprotective Effects
Research into the neuroprotective effects of thiophene derivatives demonstrated that they could mitigate the cytotoxic effects of amyloid-beta (Aβ) peptides in astrocytes. The compounds reduced levels of pro-inflammatory cytokines and improved cell viability in models of Alzheimer's disease .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHNJZBKPXKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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